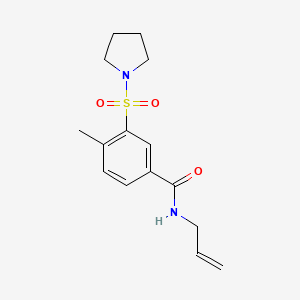
N-ethyl-4-(propionylamino)benzamide
説明
N-ethyl-4-(propionylamino)benzamide, commonly known as EPPB, is a chemical compound that has gained popularity in the scientific community due to its potential in various research applications. EPPB is a small molecule inhibitor that has been shown to have a high affinity for a specific protein target, making it a valuable tool for studying various cellular processes.
作用機序
EPPB works by binding to a specific protein target, which leads to the inhibition of various cellular processes. The exact mechanism of action of EPPB is not fully understood, but it is believed to involve the disruption of protein-protein interactions and the inhibition of enzymatic activity.
Biochemical and Physiological Effects:
EPPB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of oxidative stress and inflammation, and the inhibition of viral replication. EPPB has also been shown to have a low toxicity profile, making it a potentially safe tool for research.
実験室実験の利点と制限
One of the main advantages of using EPPB in lab experiments is its high specificity for a particular protein target, which allows for the selective inhibition of various cellular processes. EPPB also has a low toxicity profile, making it a potentially safe tool for research. However, one limitation of using EPPB is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research involving EPPB, including the development of more potent derivatives, the investigation of its potential in combination with other drugs, and the exploration of its potential in various disease models. Additionally, further research is needed to fully understand the mechanism of action of EPPB and its potential side effects.
科学的研究の応用
EPPB has been shown to have potential in various research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, EPPB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. In neurodegenerative disease research, EPPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, EPPB has been shown to inhibit the replication of certain viruses by targeting specific viral proteins.
特性
IUPAC Name |
N-ethyl-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-11(15)14-10-7-5-9(6-8-10)12(16)13-4-2/h5-8H,3-4H2,1-2H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISKBFJNQVNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-4-methylpiperazine](/img/structure/B4393743.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline](/img/structure/B4393745.png)

![5-methyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B4393769.png)
![N-[2-(cyclohexylthio)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4393775.png)
![3-benzyl-11-cyclohexyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393783.png)

![N'-[2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]isonicotinohydrazide](/img/structure/B4393789.png)
![2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4393801.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanesulfonamide](/img/structure/B4393806.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol hydrochloride](/img/structure/B4393811.png)
